(7-Methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid (7-Methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 329227-51-2
VCID: VC0382838
InChI: InChI=1S/C13H14N2O3S/c1-7-2-3-8-9(4-7)19-12-11(8)13(18)15(6-14-12)5-10(16)17/h6-7H,2-5H2,1H3,(H,16,17)
SMILES: CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33g/mol

(7-Methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

CAS No.: 329227-51-2

Main Products

VCID: VC0382838

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33g/mol

(7-Methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid - 329227-51-2

CAS No. 329227-51-2
Product Name (7-Methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Molecular Formula C13H14N2O3S
Molecular Weight 278.33g/mol
IUPAC Name 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid
Standard InChI InChI=1S/C13H14N2O3S/c1-7-2-3-8-9(4-7)19-12-11(8)13(18)15(6-14-12)5-10(16)17/h6-7H,2-5H2,1H3,(H,16,17)
Standard InChIKey KPNHGXNDSWMUAC-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O
Canonical SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O
PubChem Compound 2790505
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator